molecular formula C25H20N6 B12204925 3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

Cat. No.: B12204925
M. Wt: 404.5 g/mol
InChI Key: DACZZPGCDOPKNO-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core, substituted with a 2,4-dimethylphenyl group and a naphthylmethyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a hydrazinopyridine derivative, followed by its reaction with substituted aromatic aldehydes to form the desired triazolo[4,3-e]pyrimidine core . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and properties.

    Industry: Utilized in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H20N6

Molecular Weight

404.5 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H20N6/c1-16-10-11-22(17(2)12-16)31-24-21(14-27-31)25-29-28-23(30(25)15-26-24)13-19-8-5-7-18-6-3-4-9-20(18)19/h3-12,14-15H,13H2,1-2H3

InChI Key

DACZZPGCDOPKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)CC5=CC=CC6=CC=CC=C65)C

Origin of Product

United States

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